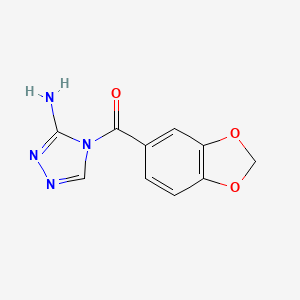

![molecular formula C20H27N5O4 B5526343 3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .Molecular Structure Analysis

Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid .Chemical Reactions Analysis

Amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .Physical And Chemical Properties Analysis

Benzamide appears as a white solid in powdered form, while in crystalline form, it appears as colourless crystals. It is slightly soluble in water, and soluble in many organic solvents .Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel benzamides and their derivatives, exploring their chemical properties and potential applications in medicinal chemistry. For instance, compounds have been developed to serve as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020). Additionally, research into benzamides has led to the discovery of compounds with potent gastrokinetic activity, indicating their utility in enhancing gastric emptying without dopamine D2 receptor antagonistic activity (Kato et al., 1992).

Anticancer and Anti-inflammatory Agents

Research has also identified several benzamide derivatives with significant anticancer and anti-inflammatory properties. For example, the design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrated its efficacy as an orally active histone deacetylase inhibitor with potential antitumor activity, showcasing its promise as an anticancer drug (Zhou et al., 2008). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anti-5-lipoxygenase agents, further expanding the scope of benzamide derivatives in therapeutic applications (Rahmouni et al., 2016).

Gastrokinetic Activity

The synthesis and structure-activity relationships of benzamides have been extensively studied, with certain derivatives showing selective and potent gastrokinetic activity. These compounds have demonstrated effectiveness in enhancing gastric emptying in animal models, suggesting their potential use in treating gastrointestinal motility disorders (Kato et al., 1992).

Binding Affinities and Mechanisms of Action

Research into the binding affinities and mechanisms of action of benzamide derivatives has provided insights into their potential as antipsychotic agents. Conformationally restricted analogues of remoxipride, for instance, have been evaluated for their ability to inhibit dopamine D-2 receptor binding, offering a basis for the development of new therapeutic agents with improved pharmacological profiles (Norman et al., 1993).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,5-dimethoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-14-23-18(13-19(24-14)25-6-8-29-9-7-25)21-4-5-22-20(26)15-10-16(27-2)12-17(11-15)28-3/h10-13H,4-9H2,1-3H3,(H,22,26)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUJSWAAKKJFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)